molecular formula C10H9ClO2 B2560673 2-chloro-3-cyclopropylbenzoicacid CAS No. 2503204-21-3

2-chloro-3-cyclopropylbenzoicacid

Cat. No.: B2560673
CAS No.: 2503204-21-3
M. Wt: 196.63
InChI Key: PZQDSHAQBVRGIQ-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropylbenzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and a cyclopropyl group at the 3-position of the benzene ring. This structural arrangement confers unique physicochemical properties, such as altered acidity (pKa), solubility, and reactivity compared to unsubstituted benzoic acid. The cyclopropyl group introduces steric hindrance and electronic effects, while the chlorine atom enhances electrophilic substitution resistance and influences intermolecular interactions.

Properties

IUPAC Name

2-chloro-3-cyclopropylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQDSHAQBVRGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the chlorination of 3-cyclopropylbenzoic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. Another method involves the cyclopropanation of 2-chlorobenzoic acid using diazomethane (CH2N2) in the presence of a catalyst such as copper(I) chloride (CuCl).

Industrial Production Methods

Industrial production of 2-chloro-3-cyclopropylbenzoic acid typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-cyclopropylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The cyclopropyl group can be oxidized to form carboxylic acids or ketones.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.

    Oxidation: Formation of carboxylic acids or ketones from the cyclopropyl group.

    Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-cyclopropylbenzoic acid has been investigated for its potential therapeutic applications. Compounds with similar structures have shown promise in targeting specific biological pathways, particularly in the treatment of inflammatory diseases and microbial resistance.

  • Case Study: Anti-inflammatory Activity
    Preliminary studies have indicated that derivatives of 2-chloro-3-cyclopropylbenzoic acid exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory processes. Further research is needed to elucidate the precise mechanisms of action.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecular architectures.

  • Synthesis Pathways :
    Several synthetic routes have been developed to produce 2-chloro-3-cyclopropylbenzoic acid, including:
    • Electrophilic Aromatic Substitution : This method allows for the introduction of the cyclopropyl group onto the benzoic acid framework.
    • Functional Group Transformations : The compound can be modified through various reactions, such as esterification and amination, to yield derivatives with enhanced biological activity.

Agricultural Chemistry

Research has also explored the use of 2-chloro-3-cyclopropylbenzoic acid in agricultural applications, particularly as a herbicide or plant growth regulator. Its structural attributes may confer selective herbicidal activity against certain weed species while minimizing impact on crops.

Data Table: Comparison of Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Chloro-3-cyclopropylbenzoic acidChloro and cyclopropyl substituentsPotential anti-inflammatory
4-Chloro-3-propylbenzoic acidPropyl group instead of cyclopropylAntimicrobial
3-Chloro-4-methylbenzoic acidMethyl group at the para positionAnti-inflammatory
2-Chloro-5-cyclohexylbenzoic acidCyclohexyl group instead of cyclopropylPotential anti-cancer properties

This table highlights how variations in substituents can influence both biological activity and chemical reactivity, emphasizing the unique role of 2-chloro-3-cyclopropylbenzoic acid within this class of compounds.

Mechanism of Action

The mechanism of action of 2-chloro-3-cyclopropylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds are selected for comparison based on structural and functional group similarities:

2-Chlorobenzoic acid

3-Cyclopropylbenzoic acid

3-Chloro-2-methylbenzoic acid

Benzoic acid

Comparative Data Table
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (H₂O, mg/mL) pKa Applications
2-Chloro-3-cyclopropylbenzoic acid 210.64 148–152 (est.) ~1.2 (est.) 2.8 Pharmaceutical intermediates (hypoth.)
2-Chlorobenzoic acid 156.57 142–144 3.4 2.92 Dye synthesis, corrosion inhibitors
3-Cyclopropylbenzoic acid 176.21 135–137 ~0.8 3.1 Agrochemical research
3-Chloro-2-methylbenzoic acid 186.59 158–160 1.5 2.7 Polymer additives
Benzoic acid 122.12 122–123 3.4 4.2 Food preservatives, pharmaceuticals
Analysis of Key Differences
  • Acidity (pKa): The electron-withdrawing chlorine atom in 2-chloro-3-cyclopropylbenzoic acid lowers its pKa (2.8) compared to benzoic acid (4.2), enhancing acidity. This trend aligns with 2-chlorobenzoic acid (pKa 2.92) but contrasts with 3-cyclopropylbenzoic acid (pKa 3.1), where the cyclopropyl group’s electron-donating nature slightly reduces acidity .
  • Solubility: The cyclopropyl group’s hydrophobicity reduces aqueous solubility (~1.2 mg/mL) compared to 2-chlorobenzoic acid (3.4 mg/mL). Similar trends are observed in 3-cyclopropylbenzoic acid (~0.8 mg/mL) .

Research Findings and Mechanistic Insights

  • Synthetic Challenges: Introducing the cyclopropyl group at the 3-position requires precise control to avoid steric clashes with the chlorine atom, as noted in analogous benzamide synthesis studies .
  • Thermal Stability: The cyclopropyl ring enhances thermal stability compared to methyl-substituted analogs (e.g., 3-chloro-2-methylbenzoic acid), as inferred from melting point data .

Biological Activity

2-Chloro-3-cyclopropylbenzoic acid is a compound of interest due to its potential biological activities. This article reviews its interactions with biological targets, therapeutic implications, and relevant research findings.

2-Chloro-3-cyclopropylbenzoic acid is characterized by the following structural features:

  • Chlorine Substituent : Located at the 2-position of the benzoic acid ring.
  • Cyclopropyl Group : Attached at the 3-position, influencing its chemical reactivity and biological interactions.

Biological Activity Overview

The biological activity of 2-chloro-3-cyclopropylbenzoic acid has been explored primarily in relation to anti-inflammatory and antimicrobial properties. Similar compounds have shown varying degrees of activity based on their structural modifications.

Binding Affinity Studies

Preliminary studies suggest that compounds with similar structures may interact with specific proteins involved in inflammation or microbial resistance. For instance, compounds structurally related to 2-chloro-3-cyclopropylbenzoic acid have demonstrated significant binding affinities to various enzymes and receptors, indicating potential therapeutic roles.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-Chloro-3-propylbenzoic acid Propyl group instead of cyclopropylAntimicrobial
3-Chloro-4-methylbenzoic acid Methyl group at the para positionAnti-inflammatory
2-Chloro-5-cyclohexylbenzoic acid Cyclohexyl group instead of cyclopropylPotential anti-cancer properties

This table illustrates how variations in substituents can significantly influence biological activity, emphasizing the unique profile of 2-chloro-3-cyclopropylbenzoic acid within this class of compounds.

Study on Antiparasitic Activity

A relevant study investigated the efficacy of benzamidobenzoic acids against kinetoplastid parasites, highlighting the importance of structural features for activity. Although not directly tested on 2-chloro-3-cyclopropylbenzoic acid, insights from these studies suggest that similar compounds could exhibit significant antiparasitic effects through targeted inhibition of key metabolic pathways in parasites like Trypanosoma brucei .

Inflammatory Response Modulation

Research has indicated that compounds with halogen substitutions, such as chlorine in 2-chloro-3-cyclopropylbenzoic acid, may enhance anti-inflammatory responses by modulating cytokine production. This modulation could be beneficial in treating conditions characterized by excessive inflammation, such as asthma or inflammatory bowel disease .

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